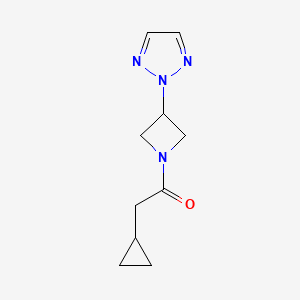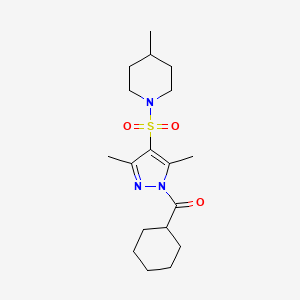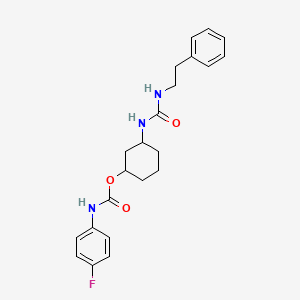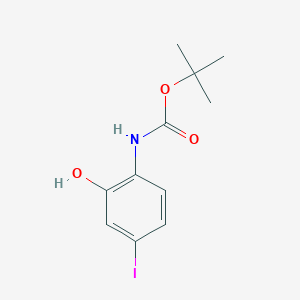
5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The name “5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride” suggests that this compound is a derivative of pyrrolidin-2-one, which is a type of pyrrolidone. Pyrrolidones are a class of organic compounds that contain a five-membered lactam . The “5-(Aminomethyl)-5-methyl” part indicates that there is an aminomethyl group and a methyl group attached to the 5th carbon of the pyrrolidin-2-one ring .
Molecular Structure Analysis
The molecular structure would be based on the pyrrolidin-2-one ring, with the aminomethyl and methyl groups attached to the 5th carbon. The exact structure would need to be confirmed with techniques such as NMR .Chemical Reactions Analysis
As an aminomethyl derivative, this compound could potentially participate in reactions typical of amines, such as acid-base reactions . The lactam ring could potentially undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Amines generally have higher boiling points than their corresponding alkanes due to the ability to form hydrogen bonds .科学的研究の応用
Pharmacological Profiles and Antipsychotic Agents
Pharmacological Profiles of R-96544 : A study on R-96544, a novel 5-HT(2A) receptor antagonist, showcases its potential in inhibiting platelet aggregation and offers insights into its pharmacological profile. This compound's effects on serotonin-induced platelet aggregation and its potent, competitive, and selective activity highlight its relevance in the context of serotonin receptors and their antagonists (Ogawa et al., 2002).
Antidopaminergic Properties : Research on a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides demonstrates their potent inhibitory effects on dopamine D-2 receptors, suggesting their potential as antipsychotic agents. This indicates the significance of pyrrolidine derivatives in developing medications targeting dopaminergic systems (Högberg et al., 1990).
Synthesis and Antifolate Activity
Novel Synthesis Techniques : The synthesis of novel compounds, such as (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, and their potential applications in various biological activities underscore the importance of innovative synthetic methodologies in advancing research on pyrrolidine derivatives (Curtis et al., 2005).
Antifolate Activity : A study exploring the synthesis and cytotoxic evaluation of α-alkylidene-γ-lactones and lactams, including 3-methylenepyrrolidin-2-ones, provides insights into their cytotoxic activities against leukemia cells. This underscores the potential therapeutic applications of pyrrolidine derivatives in cancer treatment (Janecki et al., 2005).
Neuroleptic Activity and Biotransformation
Neuroleptic Activity : The synthesis and evaluation of benzamides of N,N-disubstituted ethylenediamines, including 1-substituted 3-aminopyrrolidines, for their potential neuroleptic activities, highlight the role of pyrrolidine derivatives in developing treatments for psychosis (Iwanami et al., 1981).
Biotransformation of Aminopyrrolidine : A study on the novel biotransformation of an aminopyrrolidine to an aminopiperidine during the metabolism of a specific compound demonstrates the complex metabolic pathways involved in drug development and the significance of understanding these processes for pharmaceutical applications (Chen et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(aminomethyl)-5-methylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(4-7)3-2-5(9)8-6;/h2-4,7H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSJBVBYBKDJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611473-81-4 |
Source


|
| Record name | 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2928631.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928633.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2928635.png)

![2-Chloro-N-[(3-phenylmethoxy-2,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2928637.png)


![1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid](/img/structure/B2928641.png)
![(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2928645.png)
![N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B2928646.png)

![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)

